Biochemical Potency in the PRC2 Complex: Direct Head-to-Head Comparison with GSK126 and UNC1999
In a standardized five-component PRC2 complex radiometric scintillation proximity assay (SPA) using radiolabeled S-adenosyl methionine (SAM), JQEZ5 exhibited an IC50 value of 11 nM, demonstrating potency comparable to clinically evaluated EZH2 inhibitors GSK126 (IC50 = 9 nM) and UNC1999 (IC50 = 10 nM) [1]. The negative control compound JQEZ23, a structurally related analog lacking the pyridone warhead, showed no measurable inhibition in the same assay system, confirming the specificity of the pyridone pharmacophore for SAM-competitive binding [1].
| Evidence Dimension | Inhibition of five-component PRC2 complex enzymatic activity |
|---|---|
| Target Compound Data | JQEZ5: IC50 = 11 nM |
| Comparator Or Baseline | GSK126: IC50 = 9 nM; UNC1999: IC50 = 10 nM; JQEZ23 (negative control): no inhibition |
| Quantified Difference | JQEZ5 within 2 nM of GSK126 and 1 nM of UNC1999; equivalent potency tier |
| Conditions | Five-component PRC2 complex radiometric Scintillation Proximity Assay (SPA) using radiolabeled SAM |
Why This Matters
This head-to-head data validates that JQEZ5 achieves equivalent on-target biochemical potency as industry-standard EZH2 probes GSK126 and UNC1999 under identical assay conditions, supporting its direct substitution in enzymatic assays requiring SAM-competitive inhibition.
- [1] Zhang H, Qi J, Reyes JM, et al. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer. Cancer Discov. 2016;6(9):1006-1021. Figure 5B. View Source
